
1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
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描述
1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a complex organic compound that features an indole moiety, a pyridazinone ring, and a dimethoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Construction of the Pyridazinone Ring: The pyridazinone ring can be formed via cyclization reactions involving hydrazine derivatives and diketones.
Linking the Indole and Pyridazinone Rings: This step involves the formation of a carbon-nitrogen bond between the indole and pyridazinone rings, often through nucleophilic substitution reactions.
Introduction of the Dimethoxybenzyl Group: The final step involves the attachment of the dimethoxybenzyl group to the urea moiety, typically through a condensation reaction with an appropriate benzylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving indole and pyridazinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and pyridazinone moieties may bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to downstream effects on cellular pathways and physiological processes.
相似化合物的比较
Similar Compounds
1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Uniqueness
1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is unique due to the specific combination of its indole, pyridazinone, and dimethoxybenzyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
生物活性
1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea, a compound with a complex structure, has garnered attention due to its potential biological activities. The compound integrates indole and pyridazine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N5O with a molecular weight of approximately 413.49 g/mol. Its structure features multiple functional groups that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C24H25N5O |
Molecular Weight | 413.49 g/mol |
CAS Number | 1448067-52-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and pyridazine derivatives. For instance, derivatives of pyridazinones have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Studies
- In vitro Studies : A study demonstrated that analogs of the compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antiproliferative activity. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Mechanistic Insights : The interaction of these compounds with tubulin was confirmed through immunofluorescence assays, which showed disruption of microtubule formation leading to mitotic arrest.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyridazine derivatives have been reported to possess significant antibacterial and antifungal activities.
Research Findings
A comprehensive evaluation revealed that certain derivatives exhibited broad-spectrum antimicrobial activity:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
The results indicated that modifications in the side chains significantly influenced the antimicrobial efficacy. Compounds with electron-donating groups showed enhanced activity against resistant strains.
Anti-inflammatory Effects
Indole derivatives are recognized for their anti-inflammatory properties. The compound's structural features may contribute to this activity through inhibition of pro-inflammatory cytokines.
Experimental Evidence
In vivo studies using animal models demonstrated that administration of the compound led to a significant reduction in inflammation markers such as TNF-alpha and IL-6 in models of induced arthritis.
常见问题
Q. What are the established synthetic routes for this compound, and how can its purity be validated?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1: Formation of the pyridazinone core through cyclization of diketones with hydrazine derivatives under acidic or basic conditions .
- Step 2: Introduction of the indole moiety via nucleophilic substitution or palladium-catalyzed coupling reactions .
- Step 3: Urea linkage formation using carbodiimide-mediated coupling between amine and isocyanate intermediates .
Purity Validation:
- Analytical Techniques: High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold), nuclear magnetic resonance (NMR) for structural confirmation, and high-resolution mass spectrometry (HR-MS) for molecular weight verification .
- Impurity Profiling: Liquid chromatography-mass spectrometry (LC-MS) identifies byproducts, such as unreacted intermediates or oxidation derivatives .
Q. What advanced spectroscopic and computational methods are used to elucidate its three-dimensional conformation?
Answer:
- X-ray Crystallography: Resolves crystal packing and confirms bond angles/distances, particularly for the urea linkage and pyridazinone-indole orientation .
- Nuclear Overhauser Effect (NOE) NMR: Maps spatial proximity between protons in the indole and dimethoxybenzyl groups .
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes ground-state geometry for docking studies .
Q. How can researchers optimize the synthetic yield while minimizing side reactions?
Answer:
- Catalyst Screening: Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to reduce homocoupling byproducts .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for indole incorporation .
- Temperature Control: Low temperatures (−20°C) during urea bond formation prevent isocyanate dimerization .
- Purification Strategies: Gradient flash chromatography isolates the target compound from unreacted starting materials .
Q. How should contradictory bioactivity data across studies be analyzed?
Answer: Contradictions may arise due to:
- Purity Discrepancies: Impurities >5% can skew bioassay results. Cross-validate with orthogonal purity assays (e.g., HPLC vs. LC-MS) .
- Assay Variability: Standardize cell-based assays (e.g., IC₅₀ in cancer lines) using reference inhibitors and controlled passage numbers .
- Theoretical Frameworks: Align findings with established mechanisms (e.g., kinase inhibition) to contextualize outliers .
Q. What are the hypothesized biological targets, and how are they validated experimentally?
Answer:
- Target Hypotheses:
- Kinases: Pyridazinone derivatives inhibit tyrosine kinases (e.g., EGFR) via ATP-binding pocket interactions .
- GPCRs: Indole moieties may target serotonin receptors (5-HT subtypes) .
- Validation Methods:
- In Vitro Assays: Fluorescence polarization for kinase inhibition; cAMP accumulation assays for GPCR activity .
- Mutagenesis Studies: Introduce point mutations in target proteins (e.g., EGFR T790M) to confirm binding specificity .
Q. What methodologies are employed to study metabolic stability and degradation pathways?
Answer:
- In Vitro Models: Liver microsomes or hepatocytes assess Phase I/II metabolism. Monitor parent compound depletion via LC-MS .
- Degradation Pathways:
- Oxidative Metabolism: CYP450 isoforms (e.g., CYP3A4) oxidize the indole ring, detected by metabolite profiling .
- Hydrolytic Cleavage: Urea bond hydrolysis in plasma, quantified by stability assays in human serum .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
Answer:
- Analog Synthesis: Modify substituents (e.g., methoxy groups on benzyl, indole substitution patterns) .
- Bioactivity Testing:
- Primary Assays: Screen for cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity).
- Secondary Assays: ADME profiling (solubility, permeability) .
- Computational SAR: Molecular dynamics simulations predict binding affinities of analogs to prioritize synthesis .
Q. What strategies mitigate solubility challenges in in vivo studies?
Answer:
- Formulation Approaches: Use co-solvents (e.g., PEG-400) or lipid-based nanoparticles to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity?
Answer:
- Docking Refinement: Include solvent molecules and flexible side chains in molecular docking models .
- Free Energy Calculations: Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to improve binding affinity predictions .
- Experimental Validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage Conditions: −80°C under argon in amber vials to prevent photodegradation and oxidation .
- Stability Monitoring: Periodic HPLC analysis over 6–12 months to detect degradation (e.g., urea bond hydrolysis) .
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-32-20-8-7-17(15-21(20)33-2)16-26-24(31)25-12-14-29-23(30)10-9-22(27-29)28-13-11-18-5-3-4-6-19(18)28/h3-11,13,15H,12,14,16H2,1-2H3,(H2,25,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWDKHGOQGATGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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